![molecular formula C14H8F6N4O2S2 B2680927 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide CAS No. 955966-49-1](/img/structure/B2680927.png)

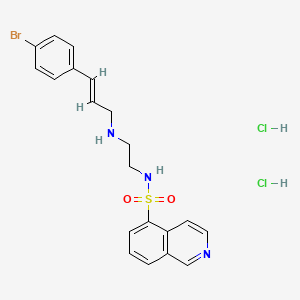

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

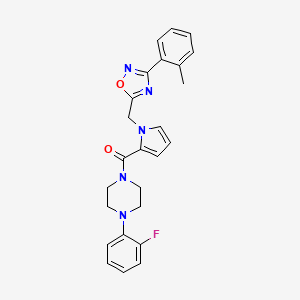

The compound appears to contain several functional groups, including a pyrazole ring, a pyridine ring, and a thiophene sulfonamide group. The presence of the 3,5-bis(trifluoromethyl) groups suggests that the compound could have interesting properties, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The molecular structure of the compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the trifluoromethyl groups could affect the compound’s lipophilicity, which in turn could influence its solubility and permeability .Scientific Research Applications

Synthesis and Characterization

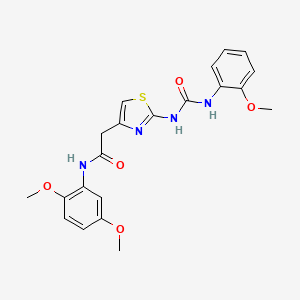

This compound and its derivatives have been synthesized through various chemical reactions, aiming to evaluate their potential applications in medicine and materials science. For instance, Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, focusing on evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The study found that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, hinting at their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Antimicrobial Potential

Another area of research has been the exploration of the antimicrobial potential of derivatives of this compound. Navneet Chandak et al. (2013) synthesized a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups to evaluate their in vitro antibacterial and antifungal activities. These compounds displayed promising activity against several pathogenic bacterial strains and fungal yeasts, demonstrating the antimicrobial potential of these derivatives (Navneet Chandak et al., 2013).

Anticancer Activity

Research into the anticancer activity of this compound and its derivatives has also been a significant focus. S. M. Gomha et al. (2016) reported the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed potent anti-tumor activity against hepatocellular carcinoma (HepG2) cell lines. This study highlights the potential of these compounds as anticancer agents, with specific derivatives showing promising IC50 values (S. M. Gomha et al., 2016).

Applications in Material Science

Beyond biomedical applications, derivatives of this compound have also been explored for their material science applications. S. Sengupta and Raju Mondal (2016) described a novel pyridine–pyrazole based bis amide molecule acting as a supergelator, demonstrating exceptional gas adsorption, dye adsorption, self-sustaining, and chemosensing properties in the gel state. This research opens new avenues for using these compounds in environmental and sensing applications (S. Sengupta & Raju Mondal, 2016).

Mechanism of Action

Target of Action

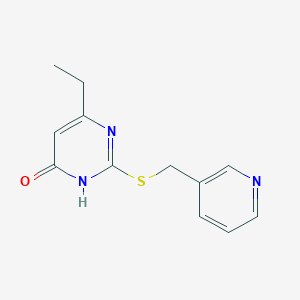

The primary targets of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide are certain subtypes of chloride ion channels . These channels play a crucial role in various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .

Mode of Action

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide interacts with its targets by blocking these chloride ion channels . This blocking action disrupts the normal functioning of the channels, leading to changes in cell division, migration, and angiogenesis .

Biochemical Pathways

These include pathways involved in cell division and migration, as well as angiogenesis .

Result of Action

The molecular and cellular effects of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide’s action are primarily related to its blocking of chloride ion channels . By inhibiting these channels, the compound can disrupt cell division and migration, as well as the formation of new blood vessels . This can lead to a variety of downstream effects, depending on the specific cellular context.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if the compound shows promise as a drug candidate, future research might focus on optimizing its properties, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6N4O2S2/c15-13(16,17)9-7-10(14(18,19)20)24(22-9)12-8(3-1-5-21-12)23-28(25,26)11-4-2-6-27-11/h1-7,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGJKKJZLJSZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)